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Compound of Interest

Compound Name: (S,S)-CPI-1612

Cat. No.: B12372863 Get Quote

Both A-485 and CPI-1612 are potent and selective inhibitors of the catalytic HAT domain of

p300 and CBP.[1][2][3] In ER+ breast cancer, p300/CBP are recruited by the estrogen receptor

to enhancer regions of target genes. The acetyltransferase activity of p300/CBP, specifically the

acetylation of histone H3 at lysine 27 (H3K27ac), is a key epigenetic mark associated with

active enhancers. By inhibiting this activity, A-485 and CPI-1612 reduce H3K27ac levels at ER-

bound enhancers, leading to the suppression of the ER-driven transcriptional program.[1][4]

This ultimately results in decreased expression of critical pro-growth genes, such as MYC, and

inhibition of cancer cell proliferation.[1][5]
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Caption: Signaling pathway of p300/CBP inhibition in ER+ breast cancer.

Data Presentation: Quantitative Comparison
The following tables summarize the biochemical potency and cellular activity of CPI-1612 and

A-485.

Table 1: Biochemical Inhibitory Potency (IC₅₀)
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Compound Target IC₅₀ (nM) Assay Condition

A-485 p300 9.8 nM[6]

Histone

Acetyltransferase

(HAT) Assay

CBP 2.6 nM[6]

Histone

Acetyltransferase

(HAT) Assay

CPI-1612 p300 8.0 nM[7]

Histone

Acetyltransferase

(HAT) Assay

Full-length p300 <0.5 nM[8] -

Full-length CBP 2.9 nM[8] -

Note: A comparative study highlighted that at physiological acetyl-CoA concentrations (5 µM),

the IC₅₀ of A-485 increases significantly (~29-fold) to 1316 nM, whereas the IC₅₀ for CPI-1612

shows only a minor shift (~2-fold) to 25 nM, suggesting CPI-1612 maintains higher potency

under cellular conditions.[9]

Table 2: In Vitro Activity in ER+ Breast Cancer Cell Lines

Compound Cell Line Activity Metric Value

A-485 MCF-7 H3K27ac Reduction
Potent reduction at 3

µM[1]

CPI-1612 MCF-7 GI₅₀ < 100 nM[4][10]

T-47D GI₅₀ < 100 nM[10]

ZR-75-1 GI₅₀ < 100 nM[10]

Table 3: In Vivo Efficacy in Breast Cancer Xenograft Model
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Compound Model Dosing Result

CPI-1612 MCF-7 Xenograft 0.25 mg/kg, PO, BID
Non-significant tumor

growth inhibition[5]

MCF-7 Xenograft 0.5 mg/kg, PO, BID
~50% Tumor Growth

Inhibition (TGI)[5]

MCF-7 Xenograft 1.0 mg/kg, PO, BID
>75% Tumor Growth

Inhibition (TGI)[5]

MCF-7 Xenograft
0.25 mg/kg, PO, BID

+ Fulvestrant

Additive effect on anti-

tumor efficacy[4][5]

Experimental Protocols
Detailed methodologies for the key experiments are outlined below.

In Vitro Cell Proliferation Assay
Cell Lines: ER+ breast cancer cell lines (MCF-7, T-47D, ZR-75-1) were used.[10]

Treatment: Cells were treated with increasing concentrations of CPI-1612.[5]

Duration: The treatment period was 4 days.[5]

Measurement: Cell viability was quantified using the CellTiter-Glo® Luminescent Cell

Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[5]

The half-maximal growth inhibition concentration (GI₅₀) was then calculated.

In Vivo Xenograft Study
Animal Model: Female athymic nude mice (BALB/c) were used.[5]

Tumor Implantation: MCF-7 cells were implanted subcutaneously into the mice.[5]

Treatment: Once tumors were established, mice were randomized into groups. CPI-1612

was administered orally (PO) twice daily (BID) at specified doses (e.g., 0.25, 0.5, 1.0 mg/kg).
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[5] The vehicle control group received an equal volume of the vehicle solution. For

combination studies, Fulvestrant was administered subcutaneously.[5]

Duration: The study was conducted for 21 days.[5]

Efficacy Measurement: Tumor volumes were measured regularly using calipers. Tumor

growth inhibition (TGI) was calculated by comparing the tumor volumes in the treated groups

to the vehicle control group.[5]

Pharmacodynamic (PD) Analysis of Histone Acetylation
Sample Collection: At the study endpoint, peripheral blood mononuclear cells (PBMCs) were

isolated from blood, and tumor tissues were collected.[4][5]

Cellular Analysis (PBMCs): PBMCs were fixed, stained, and analyzed by Fluorescence-

Activated Cell Sorting (FACS). The geometric mean fluorescence intensity (gMFI) was used

to quantify the levels of H3K27 acetylation, providing a measure of target engagement in a

surrogate tissue.[5]

Tumor Analysis: Total mRNA was isolated from tumor samples to measure changes in the

expression of target genes, such as MYC, via quantitative real-time PCR (qRT-PCR).[5]

Histone marks like H3K18 acetylation were also measured in tumor tissue.[4]
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Caption: General experimental workflow for preclinical evaluation.
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Summary and Conclusion
Based on available preclinical data, both (S,S)-CPI-1612 and A-485 effectively target the

p300/CBP histone acetyltransferases and inhibit the growth of ER+ breast cancer cells.

However, the evidence suggests key differences:

Potency: CPI-1612 demonstrates superior potency, particularly under physiological

concentrations of the cofactor acetyl-CoA, which may translate to greater efficacy at lower

doses.[9] It shows potent growth inhibition in ER+ breast cancer cell lines with GI₅₀ values

below 100 nM.[4][10]

Pharmacokinetics: CPI-1612 was developed to have improved ADME (absorption,

distribution, metabolism, and excretion) properties and oral bioavailability compared to

earlier compounds like A-485.[3][4][10]

In Vivo Efficacy: CPI-1612 has demonstrated dose-dependent and robust single-agent anti-

tumor activity in an MCF-7 xenograft model.[4][5] Furthermore, it shows an additive effect

when combined with the standard-of-care therapy Fulvestrant, suggesting a non-overlapping

mechanism of action.[4]

In conclusion, while A-485 is a valuable chemical probe for studying p300/CBP biology, CPI-

1612 appears to be a more advanced, drug-like molecule with superior potency and

pharmacokinetic properties, making it a more promising candidate for further development as a

therapeutic agent for ER+ breast cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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